molecular formula C8H5F3N2O B14033006 2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile

2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile

Cat. No.: B14033006
M. Wt: 202.13 g/mol
InChI Key: DTKBMJOGMRGMGS-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile is a chemical compound with the molecular formula C8H5F3N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of fluorine atoms to the aromatic ring.

    Methoxylation: Introduction of the difluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(difluoromethoxy)benzoic acid
  • 2-(Difluoromethoxy)aniline
  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole

Uniqueness

2-Amino-4-(difluoromethoxy)-5-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and fluorobenzonitrile groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-amino-4-(difluoromethoxy)-5-fluorobenzonitrile

InChI

InChI=1S/C8H5F3N2O/c9-5-1-4(3-12)6(13)2-7(5)14-8(10)11/h1-2,8H,13H2

InChI Key

DTKBMJOGMRGMGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)N)C#N

Origin of Product

United States

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